Cas no 2137618-44-9 (methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate)
methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2137618-44-9
- methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate
- EN300-786275
-
- Inchi: 1S/C11H17N3O2/c1-11(2)6-4-5-7(11)8-9(10(15)16-3)13-14-12-8/h7H,4-6H2,1-3H3,(H,12,13,14)
- InChI Key: WKDLVSFVNVOWTA-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(C2CCCC2(C)C)=NNN=1)=O
Computed Properties
- Exact Mass: 223.132076794g/mol
- Monoisotopic Mass: 223.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 67.9Ų
methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-786275-1.0g |
methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate |
2137618-44-9 | 95% | 1.0g |
$2330.0 | 2024-05-22 | |
| Enamine | EN300-786275-0.05g |
methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate |
2137618-44-9 | 95% | 0.05g |
$1957.0 | 2024-05-22 | |
| Enamine | EN300-786275-0.1g |
methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate |
2137618-44-9 | 95% | 0.1g |
$2050.0 | 2024-05-22 | |
| Enamine | EN300-786275-0.25g |
methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate |
2137618-44-9 | 95% | 0.25g |
$2143.0 | 2024-05-22 | |
| Enamine | EN300-786275-0.5g |
methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate |
2137618-44-9 | 95% | 0.5g |
$2236.0 | 2024-05-22 | |
| Enamine | EN300-786275-2.5g |
methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate |
2137618-44-9 | 95% | 2.5g |
$4566.0 | 2024-05-22 | |
| Enamine | EN300-786275-5.0g |
methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate |
2137618-44-9 | 95% | 5.0g |
$6757.0 | 2024-05-22 | |
| Enamine | EN300-786275-10.0g |
methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate |
2137618-44-9 | 95% | 10.0g |
$10018.0 | 2024-05-22 |
methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate
Professional Introduction of Methyl 5-(2,2-Dimethylcyclopentyl)-1H-1,2,3-Triazole-4-Carboxylate (CAS No. 2137618-44-9)
Methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate, identified by the CAS number 2137618-44-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug delivery systems and advanced materials. The molecule consists of a triazole ring system substituted with a methyl ester group and a bulky 2,2-dimethylcyclopentyl substituent. This combination of functional groups and structural motifs makes it a versatile building block for various chemical reactions and applications.
The synthesis of methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-step processes that leverage modern organic synthesis techniques. Recent advancements in catalytic methods and transition metal-mediated reactions have enabled more efficient pathways for constructing such complex molecules. For instance, the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been reported as a promising approach for assembling triazole-containing compounds with high yields and selectivity. The presence of the bulky 2,2-dimethylcyclopentyl group introduces steric hindrance, which can influence the reactivity and selectivity of the molecule in subsequent reactions.
One of the most exciting aspects of this compound is its potential application in drug delivery systems. The triazole ring system is known for its ability to form stable conjugates with various biomolecules through click chemistry principles. The methyl ester group can be readily modified to introduce additional functionalities, such as targeting ligands or stimuli-responsive elements. Recent studies have demonstrated that similar triazole-based compounds can serve as carriers for small molecule drugs, offering enhanced bioavailability and reduced toxicity compared to traditional delivery systems.
In addition to its pharmaceutical applications, methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate has shown promise in materials science. The combination of a rigid triazole core and a flexible cyclopentane substituent provides opportunities for designing self-assembling materials or polymerizable monomers. Researchers have explored the use of such compounds in creating stimuli-responsive polymers that can undergo reversible changes in response to external conditions like temperature or pH. These materials hold potential for applications in sensors, actuators, and adaptive coatings.
The steric bulk introduced by the 2,2-dimethylcyclopentyl group also plays a critical role in determining the physical properties of the compound. This substituent not only enhances the stability of the molecule but also influences its solubility and crystallinity. Recent computational studies have provided insights into the molecular packing and intermolecular interactions that govern these properties. Understanding these factors is essential for optimizing the compound's performance in various applications.
From an environmental perspective, the synthesis and application of methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate align with green chemistry principles due to its potential for reducing waste generation and improving energy efficiency during production processes. The use of catalytic methods minimizes the reliance on stoichiometric reagents while maximizing atom economy—a key consideration in sustainable chemical manufacturing.
In conclusion, methyl 5-(2,2-dimethylcyclopentyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2137618-44-9) represents a versatile platform for advancing both pharmaceuticals and materials science. Its unique structure enables diverse functionalization pathways while offering opportunities for innovative applications across multiple disciplines. As research continues to uncover new properties and uses for this compound, it is poised to play an increasingly important role in shaping future technologies.
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